molecular formula C15H23N3O3S B2572111 Ethyl 4-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1105230-43-0

Ethyl 4-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2572111
CAS No.: 1105230-43-0
M. Wt: 325.43
InChI Key: FIPLMGOPWPMTIS-UHFFFAOYSA-N
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Description

This compound contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. Thiadiazoles generally have good liposolubility due to the presence of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a compound that can be synthesized through various chemical reactions, including Knoevenagel condensation reactions and cyclocondensation reactions, to produce a wide range of derivatives with potential antimicrobial and antioxidant activities. These synthesis methods involve reactions with different aldehydes and catalysts like piperidine and trifluoroacetic acid in specific conditions to obtain the desired products. The synthesized compounds are characterized by spectroscopic methods such as NMR, Mass spectra, and X-ray diffraction studies, confirming their structures and conformational geometries (Kariyappa et al., 2016), (Kumar et al., 2016).

Biological Activities

The chemical derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities. These derivatives have shown moderate to significant activity against various Gram-negative and Gram-positive bacteria, demonstrating their potential as antimicrobial agents. Additionally, some compounds have exhibited antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Kumar et al., 2016), (Kumar et al., 2016).

Molecular Docking and Drug Design

This compound derivatives have also been utilized in molecular docking studies to investigate their binding affinities towards various biological targets. These studies help in understanding the molecular basis of the compound's action and in designing more potent derivatives with improved biological activities. The results from these studies can guide the development of new drugs with specific therapeutic applications (Jeankumar et al., 2013).

Future Directions

Thiadiazole derivatives are a promising area of research in medicinal chemistry due to their broad range of biological activities . Future research may focus on developing new thiadiazole derivatives with improved activity and safety profiles.

Properties

IUPAC Name

ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-12-16-17-15(22-12)11-7-9-18(10-8-11)13(19)5-6-14(20)21-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLMGOPWPMTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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